molecular formula C25H28N2O3 B2938567 1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea CAS No. 1396746-53-4

1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

Cat. No. B2938567
CAS RN: 1396746-53-4
M. Wt: 404.51
InChI Key: SMRBSALFSWJSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has shown promise in a range of biochemical and physiological experiments. In

Scientific Research Applications

DNA Interaction

1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea shows potential in the field of DNA interaction. Research on similar urea derivatives, like 1,3-bis(2-hydroxy-benzylidene)-urea and its metal derivative, revealed their ability to bind to DNA through intercalative modes. This suggests that 1-Benzhydryl-3 urea derivatives might also interact with DNA, which can have implications in medicinal chemistry and drug design (Ajloo et al., 2015).

Enzyme Inhibition

Research has shown that certain urea derivatives possess enzyme inhibitory activities. For instance, studies on pyridylthiazole-based ureas demonstrated their role as inhibitors of Rho associated protein kinases (ROCK1 and 2), indicating that 1-Benzhydryl-3 urea derivatives could also be explored for similar enzyme inhibition properties (Pireddu et al., 2012).

Synthesis Applications

1-Benzhydryl-3 ureas have potential applications in synthesis. For example, alpha-aminodiphenylmethane, a compound structurally related to 1-Benzhydryl-3 ureas, has been used as an ammonia equivalent in the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes (Haak et al., 2000). This indicates potential uses of 1-Benzhydryl-3 ureas in organic synthesis and catalysis.

Anticancer Investigations

Urea derivatives, including those similar to 1-Benzhydryl-3 ureas, have shown potential in anticancer research. For instance, certain urea derivatives were synthesized and evaluated for their anticancer activities, demonstrating their effectiveness against various cancer cell lines (Mustafa et al., 2014). This suggests that 1-Benzhydryl-3 ureas could be explored for potential anticancer properties.

properties

IUPAC Name

1-benzhydryl-3-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-25(29,17-19-13-15-22(30-2)16-14-19)18-26-24(28)27-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23,29H,17-18H2,1-2H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMRBSALFSWJSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.